molecular formula C11H10BNO2 B567810 (2-(Pyridin-2-yl)phenyl)boronic acid CAS No. 1243264-50-7

(2-(Pyridin-2-yl)phenyl)boronic acid

Cat. No.: B567810
CAS No.: 1243264-50-7
M. Wt: 199.016
InChI Key: IVFOENMIVYCLDS-UHFFFAOYSA-N
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Description

(2-(Pyridin-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyridine ring at the ortho position. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various chemical transformations, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Safety and Hazards

“(2-(Pyridin-2-yl)phenyl)boronic acid” is harmful if swallowed . It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

The primary target of (2-(Pyridin-2-yl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

This could potentially impact the bioavailability of the compound. Additionally, the rate of hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to advancements in organic synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be compromised in the presence of air and moisture . Additionally, the pH of the environment strongly influences the rate of the compound’s hydrolysis . Therefore, careful consideration must be given to these factors when using this compound in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-2-yl)phenyl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. A common method includes the reaction of 2-bromopyridine with a metalation reagent such as n-butyllithium to form an organolithium intermediate. This intermediate is then reacted with a boronic acid ester to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the recovery and recycling of boronic acid reagents to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-(Pyridin-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Typical reaction conditions involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki–Miyaura coupling, the major product is a biaryl compound, while oxidation reactions yield boronic esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Pyridin-2-yl)phenyl)boronic acid is unique due to the ortho substitution of the pyridine ring, which enhances its reactivity and allows for the formation of more stable complexes with transition metals. This makes it particularly valuable in catalytic applications and the synthesis of complex organic molecules .

Properties

IUPAC Name

(2-pyridin-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFOENMIVYCLDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=CC=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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